N-[3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]acetamide
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Overview
Description
N-[3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]acetamide is a chemical compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with an acetamide group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a suitable precursor, such as an azide and an alkyne, under copper-catalyzed conditions.
Fusing the Triazole and Pyridine Rings: The triazole ring is then fused to a pyridine ring through a series of condensation reactions.
Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction, where an acyl chloride or anhydride reacts with the amine group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the triazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral and antimicrobial agent. It has shown promise in inhibiting the growth of various pathogens.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]acetamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and inhibiting the growth of cancer cells . Additionally, it can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares the triazole ring structure but has a quinoxaline ring instead of a pyridine ring.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Similar to the above compound but with a thiol group attached.
Uniqueness
N-[3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]acetamide is unique due to its specific substitution pattern and the presence of the acetamide group
Properties
IUPAC Name |
N-(3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-7(2)11-14-13-10-5-4-9(6-15(10)11)12-8(3)16/h4-7H,1-3H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALLGIILMVETGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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